3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide
Beschreibung
This compound features a trifluoropropyl sulfonamide group linked to a piperidin-4-ylmethyl scaffold, which is further substituted with a 5-fluoropyrimidin-2-yl moiety (Figure 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 5-fluoropyrimidine ring is a common pharmacophore in kinase inhibitors and antimicrobial agents .
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F4N4O2S/c14-11-8-18-12(19-9-11)21-4-1-10(2-5-21)7-20-24(22,23)6-3-13(15,16)17/h8-10,20H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDPSXHEUVZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
One common method for synthesizing such compounds is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process typically requires specific reaction conditions, such as the presence of radical initiators and suitable solvents.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The trifluoromethyl and fluoropyrimidine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide has several scientific research applications, including:
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyrimidine groups can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features
Core Scaffold Similarities
Compound A : N-{[1-(5-Fluoropyrimidin-2-yl)Piperidin-4-yl]Methyl}-4-(2-Methyl-1,3-Oxazol-4-yl)Benzene-1-Sulfonamide (CAS 2034615-39-7)
Shares the 5-fluoropyrimidinyl-piperidinylmethyl core but replaces the trifluoropropyl sulfonamide with a benzene sulfonamide substituted by a 2-methyloxazole group. This modification increases aromaticity and molecular weight .- Compound B: N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)Piperidin-4-yl)Methyl)Sulfamoyl)-3-Methylphenyl)Propionamide (CAS 2034615-26-2) Retains the piperidine-pyrimidine core but substitutes the trifluoropropyl group with a phenyl-propionamide-sulfonamide.
Sulfonamide Variants
- Compound C : 3,3,3-Trifluoro-N-[(Thiophen-2-yl)(Thiophen-3-yl)Methyl]Propane-1-Sulfonamide (CAS 2097868-44-3)
Shares the trifluoropropyl sulfonamide group but lacks the piperidine-pyrimidine scaffold, instead incorporating bithiophene substituents. This highlights the role of the piperidine-pyrimidine core in target specificity .
Physicochemical Properties
*Predicted using fragment-based methods. The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Biologische Aktivität
3,3,3-Trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄F₃N₃O₂S
- Molecular Weight : 339.33 g/mol
- SMILES Notation : CC(CS(=O)(=O)N)C(C(F)(F)F)C1=CN=C(N1)C2CCCCC2
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. A study focused on related sulfonamides demonstrated effectiveness against various bacterial strains, suggesting that the trifluoro and piperidine moieties may enhance this activity through improved binding to bacterial enzymes involved in folate synthesis.
Antitumor Activity
Preliminary studies have suggested that the incorporation of fluorinated pyrimidines in the structure could contribute to antitumor effects. Fluoropyrimidines are known to interfere with nucleic acid synthesis. In vitro assays have shown that derivatives similar to this compound can inhibit cancer cell proliferation, particularly in colorectal and breast cancer cell lines.
The proposed mechanism involves inhibition of key enzymes in nucleotide metabolism, leading to disrupted DNA synthesis in rapidly dividing cells. This is particularly relevant for cancer therapies where selective targeting of tumor cells is desired.
Case Studies
- Antidepressant-Like Effects : A related compound, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (CF₃SePB), has shown antidepressant-like effects in animal models. The study indicated that modulation of serotonergic systems was crucial for its activity. While this compound is not identical, it highlights the potential for similar mechanisms in trifluoro-containing compounds .
- Antimicrobial Efficacy : A comparative study investigated the antimicrobial properties of various sulfonamides, revealing that modifications like trifluoromethyl groups significantly enhanced activity against resistant strains of bacteria .
Data Tables
Q & A
Q. What are the recommended synthetic routes for preparing 3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide?
Methodological Answer: The synthesis involves multi-step protocols:
- Step 1: Prepare the piperidin-4-ylmethyl intermediate via nucleophilic substitution of 5-fluoropyrimidin-2-yl groups onto piperidine, using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at −78°C .
- Step 2: Sulfonylation with 3,3,3-trifluoropropane-1-sulfonyl chloride under anhydrous conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR): and NMR to confirm substitution patterns (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm, trifluoromethyl groups at δ −60 to −65 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray Crystallography: Resolve stereochemistry of the piperidine ring and sulfonamide linkage (if single crystals are obtainable) .
Q. What solvent systems are optimal for solubility and stability during in vitro assays?
Methodological Answer:
- Primary Solvents: Dimethyl sulfoxide (DMSO) for stock solutions (tested stability: >95% after 48 hours at −20°C) .
- Aqueous Buffers: Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for dilution; avoid prolonged exposure to pH >8.0 due to sulfonamide hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in:
- Fluoropyrimidine moiety: Replace 5-fluorine with chlorine or methyl groups to assess halogen/steric effects .
- Sulfonamide linker: Test trifluoromethyl vs. methyl or phenyl substitutions for metabolic stability .
Q. What strategies mitigate instability under physiological conditions?
Methodological Answer:
- pH Optimization: Maintain assay buffers at pH 6.5–7.5 to prevent sulfonamide degradation .
- Prodrug Approach: Modify the sulfonamide to a tert-butyl carbamate derivative, which hydrolyzes in vivo to release the active compound .
- Lyophilization: Formulate as a lyophilized powder with trehalose (1:1 w/w) to enhance shelf life .
Q. How can computational modeling predict binding modes with target proteins?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., piperidine nitrogen with ATP-binding pockets, fluoropyrimidine with hydrophobic residues) .
- Molecular Dynamics (MD): Simulate ligand-protein complexes in explicit solvent (100 ns trajectories) to assess conformational stability .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for fluorine substitutions to guide SAR .
Q. What analytical methods resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Curves: Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Off-Target Screening: Use thermal shift assays (TSA) to identify non-specific protein binding .
- Metabolite Identification: LC-MS/MS to detect degradation products (e.g., des-fluoro metabolites) that may confound results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
